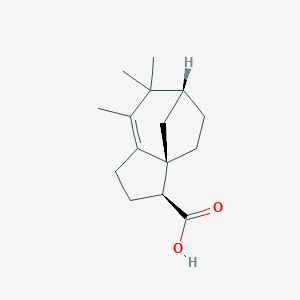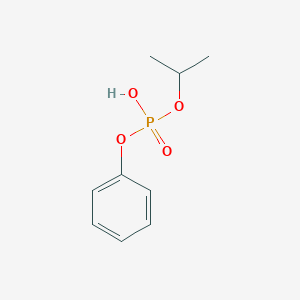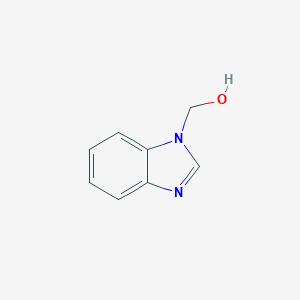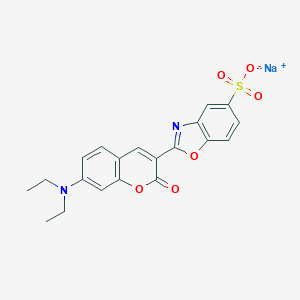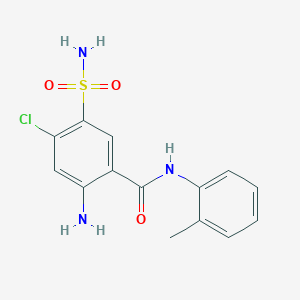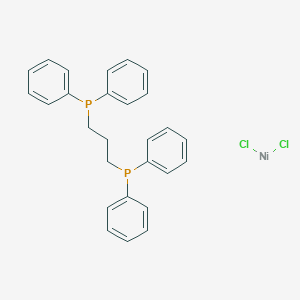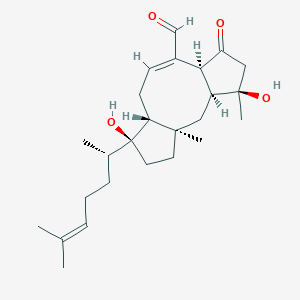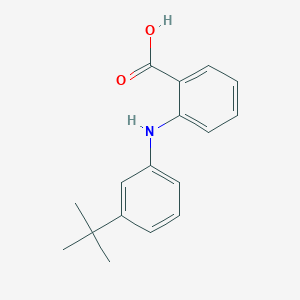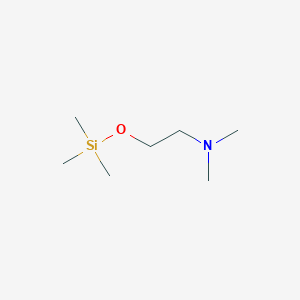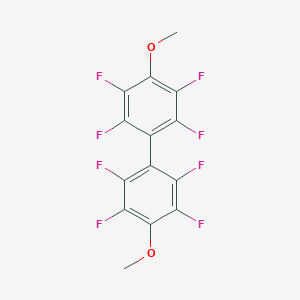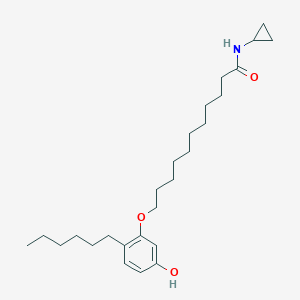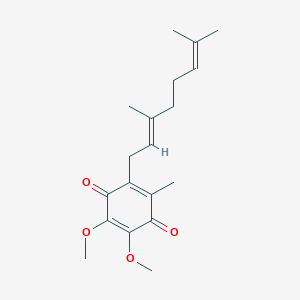![molecular formula C14H18NO3PS2 B106586 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 16537-51-2](/img/structure/B106586.png)
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is a compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in inducing apoptosis in cancer cells is not fully understood. However, studies suggest that this compound may act on the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have reported that 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione can induce apoptosis in cancer cells and exhibit fluorescent properties for the detection of metal ions. However, further studies are required to determine the full extent of its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in lab experiments is its potential as an anticancer agent. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions. However, limitations include the need for further studies to determine its full range of effects and potential toxicity.
Direcciones Futuras
For research on 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione include investigating its potential as a therapeutic agent for cancer treatment and exploring its use in other fields such as materials science and organic synthesis. Additionally, further studies are required to determine its full range of biochemical and physiological effects and potential toxicity.
Métodos De Síntesis
The synthesis of 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione involves the reaction of isoindole-1,3-dione with ethyl(propan-2-yloxy)phosphine sulfide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
16537-51-2 |
|---|---|
Nombre del producto |
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
Fórmula molecular |
C14H18NO3PS2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-[[ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H18NO3PS2/c1-4-19(20,18-10(2)3)21-9-15-13(16)11-7-5-6-8-12(11)14(15)17/h5-8,10H,4,9H2,1-3H3 |
Clave InChI |
XTPQVUHBEQVOSI-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CCP(=S)(OC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
